molecular formula C10H7Cl2F3OS B14049108 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14049108
M. Wt: 303.13 g/mol
InChI Key: BXGGNAFZKWTKFR-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-chloro-4-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the benzene ring is replaced by the chloroacetone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7Cl2F3OS

Molecular Weight

303.13 g/mol

IUPAC Name

1-chloro-1-[2-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-3-2-6(4-8(7)11)17-10(13,14)15/h2-4,9H,1H3

InChI Key

BXGGNAFZKWTKFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)Cl)Cl

Origin of Product

United States

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